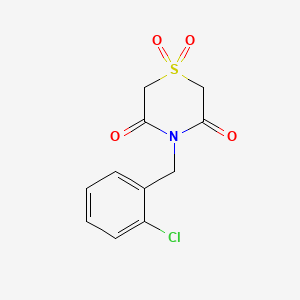

4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Description

4-(2-Chlorobenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone is a sulfonamide-derived thiazinane compound characterized by a six-membered thiazinane ring system with a 2-chlorobenzyl substituent at the 4-position.

Properties

IUPAC Name |

4-[(2-chlorophenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4S/c12-9-4-2-1-3-8(9)5-13-10(14)6-18(16,17)7-11(13)15/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOBWSVHMQWPNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1(=O)=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone typically involves substitution and cyclization steps . One common method uses diabetic jujube as a raw material . The synthetic route includes the following steps:

Substitution Reaction: The initial step involves the substitution of a suitable precursor with 2-chlorobenzyl chloride.

Cyclization: The substituted intermediate then undergoes cyclization to form the final product.

Chemical Reactions Analysis

4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the SHP2 enzyme, which is involved in tumor growth and signal transduction . The compound’s antimicrobial activity is likely due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with key analogs:

Structural and Molecular Comparisons

Physicochemical Properties

- Lipophilicity : Chlorine substituents increase logP values (e.g., 4-(3,4-dichlorobenzyl) analog: estimated logP ~2.5 vs. 4-methoxybenzyl analog: logP ~1.2), impacting membrane permeability.

- Solubility : Methoxy-substituted derivatives exhibit higher aqueous solubility (e.g., 4-(4-methoxybenzyl) analog: ~10 mg/mL in DMSO) compared to chlorinated analogs due to polar OCH₃ groups.

- Thermal Stability: Chlorinated derivatives generally show higher melting points (e.g., 4-(4-chlorophenyl) analog: MP >200°C) than non-halogenated versions, attributed to stronger intermolecular halogen bonding.

Pharmacological and Industrial Relevance

- Biological Activity: Chlorobenzyl-substituted thiazinanes are explored as protease inhibitors or anti-inflammatory agents.

- Material Science : The sulfonyl and ketone groups enable use as crosslinking agents in polymer chemistry, with dichlorobenzyl derivatives offering enhanced thermal resistance.

Biological Activity

4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is a compound belonging to the thiazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive review of its biological activity, including relevant data tables, case studies, and research findings.

- IUPAC Name: this compound

- Molecular Formula: C11H14ClNO3S

- Molecular Weight: 275.75 g/mol

- CAS Number: 477889-69-3

Anticancer Properties

Research has highlighted the potential anticancer effects of thiazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. A study on thiazolidin-4-one derivatives demonstrated their ability to inhibit the proliferation of colon cancer cells (HT-29 and LS180) at concentrations ranging from 10 to 100 µM without affecting normal cells .

Table 1: Anticancer Activity of Thiazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DPBT | HT-29 | 50 | Cell cycle arrest in G1 phase |

| DPBT | LS180 | 30 | Upregulation of p27 KIP1 |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Thiazine derivatives have also been explored for their antimicrobial properties. The structural attributes of these compounds allow them to interact with microbial targets effectively. A review indicated that modifications on the thiazine scaffold could enhance antimicrobial efficacy against various pathogens .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the chlorinated phenyl group enhances binding affinity and specificity for biological targets.

Study on Thiazolidin-4-One Derivatives

In a recent study focusing on thiazolidin-4-one derivatives similar to our compound of interest, researchers synthesized various analogs and evaluated their bioactivity. The findings revealed that certain derivatives exhibited potent antioxidant and anticancer activities. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.